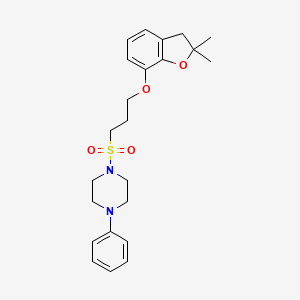

1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)-4-phenylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 2,2-dimethyl-2,3-dihydrobenzofuran and piperazine moieties, followed by their functionalization and coupling. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzofuran and piperazine rings would impart a certain degree of rigidity to the molecule, while the sulfonyl and phenyl groups could potentially participate in various types of intermolecular interactions.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzofuran, piperazine, sulfonyl, and phenyl groups. These functional groups could potentially participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions .Aplicaciones Científicas De Investigación

Synthetic Chemistry and Heterocycle Formation : The efficient synthesis of benzothiazole- and benzimidazole-based heterocycles has been reported, showcasing the versatility of related structures in creating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. These derivatives have been utilized as synthons for the construction of various heterocycles, demonstrating the chemical's role in expanding the toolbox of organic synthesis (Darweesh et al., 2016).

Pharmacological Research : Some derivatives of related chemical structures have been synthesized and evaluated for their antibacterial activities, indicating the potential pharmaceutical applications of such compounds. The exploration of these compounds' biological activities helps in the development of new therapeutic agents (Bildirici et al., 2007).

Material Science and Catalysis : Research into the synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates has led to the development of potent and selective adenosine A2B receptor antagonists, showcasing the compound's utility in creating targeted molecular structures with significant biological activities (Yan et al., 2006).

Environmental Science and Degradation Studies : The catalytic oxidation of contaminants through processes activated by related chemical structures has been investigated, with findings suggesting the involvement of specific oxidation states in the degradation mechanisms. This research contributes to understanding how such compounds can be used in environmental remediation and pollution control (Li et al., 2020).

Propiedades

IUPAC Name |

1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4S/c1-23(2)18-19-8-6-11-21(22(19)29-23)28-16-7-17-30(26,27)25-14-12-24(13-15-25)20-9-4-3-5-10-20/h3-6,8-11H,7,12-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONSFOHQMVOCBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCN(CC3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine](/img/structure/B2971013.png)

![1-Phenyl-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butane-1,4-dione](/img/structure/B2971014.png)

![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2971021.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2971022.png)

![4-(2-oxo-2-phenylethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2971031.png)